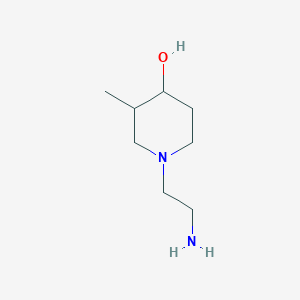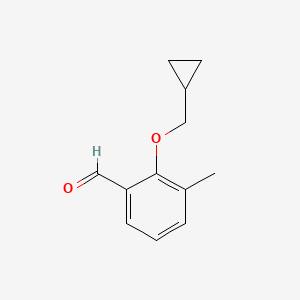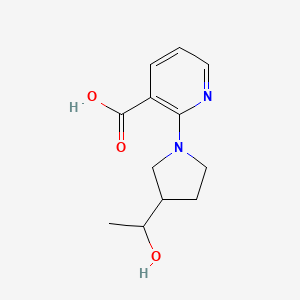
1-Bromopropano-2,2-D2
Descripción general
Descripción
1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH3CH2CH2Br . It is a colorless liquid that is used as a solvent . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .
Synthesis Analysis
Industrial routes to 1-bromopropane involve free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Molecular Structure Analysis
The molecular structure of 1-Bromopropane consists of a three-carbon alkane chain with a bromine atom attached to one end .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a characteristic hydrocarbon odor . It has a molecular weight of 122.993 g/mol, a density of 1.354 g/mL, a melting point of -110.5 °C, and a boiling point of 70.3 to 71.3 °C . It is soluble in water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Bromopropano-2,2-D2 se utiliza comúnmente como un agente alquilante en la síntesis orgánica. Facilita la introducción del grupo isopropilo en moléculas orgánicas, lo cual es un paso fundamental en la construcción de estructuras químicas complejas. Los átomos de deuterio de este compuesto pueden ser útiles para rastrear reacciones y comprender los mecanismos debido a su etiquetado isotópico .
Limpieza Industrial
En entornos industriales, this compound sirve como solvente para la limpieza y desengrase de superficies metálicas, placas de circuitos electrónicos y ópticas. Su eficacia para disolver residuos orgánicos lo hace valioso para mantener el equipo en condiciones prístinas .
Investigación Farmacéutica
En la investigación farmacéutica, this compound se utiliza para sintetizar intermediarios que son cruciales para el desarrollo de nuevos medicamentos. Su papel en la introducción del deuterio puede ser particularmente importante para crear fármacos "pesados" con propiedades farmacocinéticas potencialmente mejoradas .
Pruebas Ambientales
Este compuesto también se utiliza en pruebas ambientales para monitorear la calidad del aire y detectar contaminantes orgánicos. Su etiquetado isotópico permite un seguimiento y cuantificación más precisos de los contaminantes en diversas muestras ambientales .
Ciencia de los Materiales
En la ciencia de los materiales, this compound se utiliza en la producción de fibras sintéticas y asfalto. Ayuda en la modificación de los materiales para mejorar sus propiedades, como aumentar la resistencia a la tracción de las fibras o la durabilidad del asfalto .
Química Analítica
Por último, en química analítica, this compound se utiliza para la cromatografía de gases/espectrometría de masas (GC/MS) de espacio de cabeza dinámico. Esta técnica se utiliza para la determinación sensible de compuestos orgánicos volátiles en mezclas complejas, y el etiquetado de deuterio mejora las capacidades de detección .
Mecanismo De Acción
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of 1-Bromopropane-2,2-D2 involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
1-Bromopropane-2,2-D2 affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
1-Bromopropane-2,2-D2 is well absorbed following ingestion, inhalation, or dermal exposure . The majority of 1-Bromopropane-2,2-D2 is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of 1-Bromopropane-2,2-D2’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-2,2-D2. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of 1-Bromopropane-2,2-D2 present an unreasonable risk of injury to health .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)




![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)



![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)